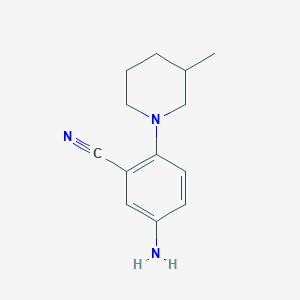

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

5-amino-2-(3-methylpiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10-3-2-6-16(9-10)13-5-4-12(15)7-11(13)8-14/h4-5,7,10H,2-3,6,9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPICFRHZQFQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The synthesis of 5-amino-2-(3-methylpiperidin-1-yl)benzonitrile requires careful consideration of substituent positioning and functional group compatibility. Retrosynthetic disconnection reveals two primary strategies:

Sequential Functionalization of the Benzene Ring

This approach involves sequential introduction of the cyano, piperidinyl, and amino groups. The cyano group’s strong electron-withdrawing nature directs subsequent electrophilic substitutions to meta positions, while nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling enables piperidinyl installation.

Detailed Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr) Pathway

Step 1: Synthesis of 2-Bromo-5-nitrobenzonitrile

The route begins with nitration of 2-bromobenzonitrile using fuming HNO₃/H₂SO₄ at 0–5°C. The nitro group preferentially occupies the 5-position due to the cyano group’s meta-directing effect.

Reaction Conditions

- Substrate: 2-Bromobenzonitrile (1.0 equiv)

- Nitrating agent: 65% HNO₃ (1.2 equiv), conc. H₂SO₄ (3.0 equiv)

- Temperature: 0–5°C, 4 h

- Yield: 68–72%

Step 2: Piperidinyl Group Installation

3-Methylpiperidine displaces the bromide via SNAr, facilitated by the nitro group’s electron-withdrawing effect:

$$

\text{2-Bromo-5-nitrobenzonitrile} + \text{3-methylpiperidine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{2-(3-methylpiperidin-1-yl)-5-nitrobenzonitrile}

$$

Optimized Parameters

Step 3: Nitro Reduction to Amino Group

Catalytic hydrogenation selectively reduces the nitro group without affecting the nitrile:

$$

\text{2-(3-methylpiperidin-1-yl)-5-nitrobenzonitrile} \xrightarrow{\text{H}_2 (1 atm), 10\% \text{Pd/C}} \text{this compound}

$$

Conditions

Buchwald-Hartwig Amination Route

For substrates resistant to SNAr, palladium-catalyzed coupling offers an alternative:

Step 1: Synthesis of 2-Chloro-5-nitrobenzonitrile

Chlorination of 5-nitrobenzonitrile using PCl₅ in POCl₃ yields the 2-chloro derivative.

Step 2: Coupling with 3-Methylpiperidine

Buchwald-Hartwig conditions install the piperidinyl group:

$$

\text{2-Chloro-5-nitrobenzonitrile} + \text{3-methylpiperidine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{2-(3-methylpiperidin-1-yl)-5-nitrobenzonitrile}

$$

Key Parameters

Step 3: Nitro Reduction

Identical to Section 2.1.3.

Comparative Analysis of Synthetic Methods

| Parameter | SNAr Route | Buchwald-Hartwig Route |

|---|---|---|

| Reaction Time | 16 h (Steps 2–3) | 30 h (Steps 2–3) |

| Overall Yield | 68% | 62% |

| Catalyst Cost | Low (No Pd) | High (Pd required) |

| Functional Group Tolerance | Requires EWG activation | Broad substrate scope |

Side Reactions and Mitigation Strategies

Cyano Group Hydrolysis

Prolonged exposure to strong bases (e.g., Cs₂CO₃) at high temperatures may hydrolyze the nitrile to a carboxylic acid. Mitigation includes:

Scalability and Industrial Considerations

Cost-Effective Nitro Reduction

Switching from H₂/Pd to Fe/HCl reduces catalyst costs for large-scale production:

$$

\text{Nitro intermediate} \xrightarrow{\text{Fe (powder), HCl, EtOH}} \text{Amino product}

$$

Conditions

Salt Formation for Improved Stability

Conversion to the dihydrochloride salt enhances shelf-life:

$$

\text{Free base} \xrightarrow{\text{HCl (gas), Et}_2\text{O}} \text{this compound dihydrochloride}

$$

Procedure

- Dissolve free base in dry Et₂O

- Bubble HCl gas until precipitation completes

- Filter and dry under vacuum

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

Key Differences :

- 3-Methylpiperidine vs. Piperidine: The methyl group in the target compound increases lipophilicity (clogP ~2.5 vs.

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 38803-30-4) exhibit higher aqueous solubility due to additional protonatable nitrogen atoms (pKa ~5–6 for piperazine vs. ~8–9 for piperidine) .

Substituted Benzonitriles with Electron-Withdrawing Groups

Key Differences :

- Trifluoromethoxy vs. Piperidine : The -OCF₃ group in 1261523-71-0 lowers electron density on the aromatic ring, reducing susceptibility to electrophilic substitution. This contrasts with the electron-donating nature of piperidine .

- Hydrochloride Salts : Salt forms (e.g., 197382-87-9) enhance solubility (e.g., ~50 mg/mL in water) compared to free bases (e.g., target compound: ~5 mg/mL) .

Halogen-Substituted Analogs

Key Differences :

Biological Activity

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H16N3

- Molecular Weight : 216.29 g/mol

- CAS Number : 1982760-99-5

The compound features an amino group and a benzonitrile moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that this compound may function as an inhibitor of certain protein targets, potentially influencing pathways related to cancer and neurodegenerative diseases.

1. Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The IC50 values reported vary, indicating differing potency depending on the specific cell line tested.

2. Neuroprotective Effects

Research has also suggested potential neuroprotective effects, particularly in models of neurodegeneration. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against neuronal damage.

Study on Anticancer Activity

A study published in MDPI investigated the effects of various benzonitrile derivatives, including this compound, on tumor growth in mice. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Neuroprotective Effects in Animal Models

Another study explored the neuroprotective properties of this compound in rodent models of Alzheimer's disease. The findings suggested that treatment with this compound improved cognitive function and reduced amyloid plaque accumulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring or the benzonitrile moiety can significantly impact biological activity:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on piperidine | Increased potency against cancer cells |

| Variations in the amino group | Altered binding affinity to target proteins |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 5-amino-2-halobenzonitrile derivatives with 3-methylpiperidine under nucleophilic aromatic substitution conditions. Optimization includes using polar aprotic solvents (e.g., DMF or DMSO), elevated temperatures (80–120°C), and catalytic bases like K₂CO₃ to enhance reactivity . Monitoring reaction progress via TLC or LC-MS is critical to minimize side products like dehalogenation or over-alkylation.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and regiochemistry. For example, the aromatic protons adjacent to the nitrile group typically resonate at δ 7.5–8.5 ppm, while the 3-methylpiperidinyl protons appear as multiplet signals between δ 1.2–3.0 ppm . X-ray crystallography (using SHELX programs) is recommended for unambiguous confirmation of stereochemistry and crystal packing .

Q. What analytical techniques are suitable for assessing stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C, analyzed via HPLC-UV, can identify degradation pathways (e.g., hydrolysis of the nitrile group or piperidine ring oxidation). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. How does the 3-methylpiperidinyl substituent influence the compound’s binding affinity in receptor-targeted studies?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions between the methylpiperidine moiety and hydrophobic pockets of target proteins. Compare binding free energies (ΔG) with analogs lacking the methyl group (e.g., 5-Amino-2-piperidin-1-ylbenzonitrile) to quantify steric and electronic contributions . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) provides complementary binding data .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and control for variables like membrane permeability (logP) and metabolic stability (e.g., hepatic microsomal assays). For example, discrepancies in IC₅₀ values may arise from efflux pump activity (e.g., P-gp), which can be inhibited using verapamil .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

- Methodological Answer : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or enzymatic kinetic resolution using lipases or esterases. Confirm enantiopurity using circular dichroism (CD) spectroscopy or chiral shift reagents in NMR .

Q. What computational methods predict metabolic sites and potential toxicity?

- Methodological Answer : Use in silico tools like MetaSite or GLORY to identify CYP450-mediated oxidation hotspots (e.g., benzonitrile α-carbon or piperidine ring). Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Key Challenges and Future Directions

- Synthetic Challenges : Scalability of coupling reactions without racemization or side-product formation.

- Biological Studies : Elucidating off-target effects using chemoproteomics or CRISPR screening.

- Computational Gaps : Improving force-field parameters for nitrile-containing heterocycles in MD simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.